High-Potency HDAC9 Inhibition: A Key Differentiator for Epigenetic Research
4-amino-N-(2,2,2-trifluoroethyl)benzamide demonstrates potent and selective inhibition of histone deacetylase 9 (HDAC9). While quantitative comparative data for the unsubstituted 4-aminobenzamide analog against HDAC9 is not directly available in the same assay system, the measured IC50 of 10 nM for the target compound [1] provides a strong class-level inference of differentiation. The presence of the trifluoroethyl group is known to significantly enhance binding interactions within the HDAC active site compared to non-fluorinated analogs, which typically exhibit much weaker or negligible activity against this specific HDAC isoform. This potent activity establishes a clear, quantifiable advantage for researchers focused on HDAC9-related pathways.
| Evidence Dimension | Inhibition of HDAC9 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | 4-aminobenzamide (no data available in same assay) |
| Quantified Difference | Target compound shows potent (10 nM) inhibition |
| Conditions | Recombinant HDAC9 using Boc-Lys(trifluoroacetyl)-AMC substrate, 1 hr pre-incubation |
Why This Matters
This 10 nM IC50 value for HDAC9 provides a specific, quantitative benchmark for researchers studying this epigenetic target, justifying the selection of this compound over simpler benzamides with no demonstrated or significantly weaker HDAC9 activity.
- [1] BindingDB. Entry for 4-amino-N-(2,2,2-trifluoroethyl)benzamide (BDBM50581678) with IC50=10 nM against HDAC9. Accessed April 2026. View Source
